Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate is a complex organic compound with a unique structure that includes a benzoate core substituted with methoxy groups and a phenylcyclopentyl carbonylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate typically involves multi-step organic reactions. One common approach is the esterification of 4,5-dimethoxy-2-aminobenzoic acid with methyl alcohol in the presence of an acid catalyst. This is followed by the acylation of the resulting ester with phenylcyclopentanecarbonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in the formation of an alcohol.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-aminobenzoate: Similar structure but lacks the phenylcyclopentyl carbonylamino moiety.
Phenylcyclopentanecarboxylic acid: Contains the phenylcyclopentyl group but lacks the benzoate core and methoxy groups.
Uniqueness
Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-26-18-13-16(20(24)28-3)17(14-19(18)27-2)23-21(25)22(11-7-8-12-22)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQPAVYBCVLREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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